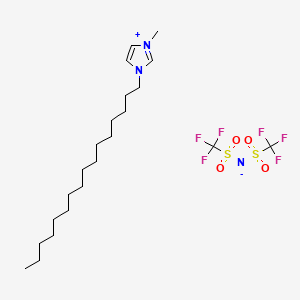

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic anion. This particular compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. These characteristics make it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the following steps:

-

Formation of 1-Hexadecyl-3-methylimidazolium chloride:

- React 1-methylimidazole with 1-chlorohexadecane in the presence of a suitable solvent like acetonitrile.

- The reaction is carried out under reflux conditions for several hours.

- The product is then purified by recrystallization.

-

Anion Exchange to Form this compound:

- The chloride salt is then reacted with lithium bis(trifluoromethylsulfonyl)imide in water.

- The mixture is stirred at room temperature until the reaction is complete.

- The product is extracted using an organic solvent such as dichloromethane and dried under reduced pressure.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.

化学反应分析

Types of Reactions: 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

Complexation Reactions: The compound can form complexes with various metal ions, enhancing its utility in catalysis and material science.

Common Reagents and Conditions:

Nucleophiles: Such as halides, thiolates, and amines.

Solvents: Polar aprotic solvents like acetonitrile and dimethyl sulfoxide.

Conditions: Reactions are typically carried out at room temperature or under mild heating.

Major Products:

- Substituted imidazolium salts.

- Metal-imidazolium complexes.

科学研究应用

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:

Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.

Biology: Employed in the extraction and stabilization of biomolecules.

Medicine: Investigated for its potential in drug delivery systems due to its ability to dissolve a variety of pharmaceutical compounds.

Industry: Utilized in the development of advanced materials, such as ionic liquid-based electrolytes for batteries and supercapacitors.

作用机制

The mechanism of action of 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide involves its ability to stabilize charged species and facilitate ionic conduction. The imidazolium cation interacts with various molecular targets through electrostatic interactions and hydrogen bonding, while the bis(trifluoromethylsulfonyl)imide anion provides a stable, non-coordinating environment that enhances the compound’s overall stability and reactivity.

相似化合物的比较

- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Comparison: 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is unique due to its longer alkyl chain, which imparts higher hydrophobicity and lower melting point compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring non-polar environments and enhanced solubility for hydrophobic substances.

生物活性

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (C16mim NTf2) is an ionic liquid that has garnered attention due to its unique chemical properties and potential applications in various fields, including biomedicine, environmental science, and materials science. This article provides a comprehensive overview of the biological activity associated with C16mim NTf2, focusing on its interactions with biological systems, toxicity profiles, and potential applications.

- Chemical Formula: C22H39F6N3O4S2

- Molecular Weight: 447.42 g/mol

- CAS Number: 404001-50-9

- Physical State: Solid at room temperature

Biological Activity Overview

The biological activity of C16mim NTf2 can be categorized into several key areas:

-

Toxicity Studies

- Research indicates that ionic liquids, including C16mim NTf2, can exhibit varying degrees of toxicity towards different biological organisms. A study highlighted that the toxicity of certain imidazolium-based ionic liquids was assessed using soil enzyme activity and microbial community diversity as indicators. High concentrations (5.0 and 10.0 mg/kg) were found to significantly inhibit soil enzyme activity and alter microbial community structures, suggesting potential ecological risks associated with their use .

-

Biodegradation Potential

- The biodegradation of ionic liquids is critical for assessing their environmental impact. Marine-derived bacteria such as Rhodococcus erythropolis have shown the ability to degrade imidazolium-based ionic liquids effectively. These bacteria can thrive in environments contaminated with high concentrations of ionic liquids, making them potential candidates for bioremediation efforts .

-

Cellular Interactions

- Studies have explored the interaction of C16mim NTf2 with cellular components. For instance, its amphiphilic nature suggests that it can interact with cell membranes, potentially affecting membrane integrity and function. However, specific studies detailing these interactions remain sparse.

Table 1: Summary of Toxicity Studies on C16mim NTf2

Case Study: Biodegradation by Marine Bacteria

A notable study isolated marine bacteria capable of degrading ionic liquids, including those similar to C16mim NTf2. Over a 63-day period, certain strains demonstrated degradation rates exceeding 59%, indicating a promising avenue for bioremediation applications in contaminated environments .

Applications in Environmental Science

C16mim NTf2 has been investigated for its potential in environmental applications such as CO2 capture and separation technologies. Its unique properties allow it to function effectively as a solvent in hybrid absorbents designed for greenhouse gas mitigation .

属性

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-hexadecyl-3-methylimidazol-3-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h18-20H,3-17H2,1-2H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKPEVWFUIKZFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39F6N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049298 |

Source

|

| Record name | 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404001-50-9 |

Source

|

| Record name | 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。